molecular formula C10H19BO3 B1313690 4,4,5,5-Tetramethyl-2-(tetrahydrofuran-3-yl)-1,3,2-dioxaborolane CAS No. 331958-90-8

4,4,5,5-Tetramethyl-2-(tetrahydrofuran-3-yl)-1,3,2-dioxaborolane

Cat. No.: B1313690
CAS No.: 331958-90-8
M. Wt: 198.07 g/mol
InChI Key: KEBDNHHRQNZXMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the search results .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the search results .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Applications : This compound is utilized in the synthesis of complex organic molecules. For instance, it has been employed in the preparation of derivatives like 4,4,5,5-tetramethyl-2-[(Z)-1-(3-methylphenoxy)hex-1-en-2-yl]-1,3,2-dioxaborolane, highlighting its versatility in organic synthesis under nitrogen atmospheres (Kaixiao Li & Xiao‐Juan Wang, 2016).

  • Catalytic Reductions : It serves as a reagent in the alkoxide-catalyzed reduction of ketones, offering a high-yield and general method for converting aryl and dialkyl ketones into alcohols. This process underscores the compound's utility in organic reductions and its role in facilitating high-yield reactions (Ian P Query et al., 2011).

Crystal Structure and Theoretical Studies

  • Crystal and DFT Studies : Studies involving X-ray diffraction and Density Functional Theory (DFT) have been conducted to understand the molecular structure and properties of derivatives, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. These investigations provide insights into the electronic structure and potential applications in material science (T. Liao et al., 2022).

Applications in Drug Synthesis

  • Building Blocks for Biologically Active Compounds : The compound is used as a precursor for the synthesis of biologically active derivatives, such as in the development of new syntheses for retinoid agonists like disila-bexarotene, demonstrating its potential in medicinal chemistry and drug development (Matthias W. Büttner et al., 2007).

Material Science and Polymer Chemistry

  • Polymer Synthesis : It has been incorporated into the synthesis of novel polymers and materials, such as deeply colored polymers containing 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione units, which shows its applicability in creating new materials for technology and research purposes (Irina Welterlich et al., 2012).

Novel Reagent Development

  • Development of New Reagents : Research has also focused on developing new reagents for organic synthesis, such as propargylation agents, highlighting the compound's role in expanding the toolkit available for organic chemists and improving the efficiency of synthetic pathways (Daniel R Fandrick et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not provided in the search results .

Safety and Hazards

The safety and hazards associated with this compound are not mentioned in the search results .

Future Directions

The future directions for the research and application of this compound are not outlined in the search results .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(oxolan-3-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BO3/c1-9(2)10(3,4)14-11(13-9)8-5-6-12-7-8/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBDNHHRQNZXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456903
Record name 4,4,5,5-Tetramethyl-2-(oxolan-3-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331958-90-8
Record name 4,4,5,5-Tetramethyl-2-(oxolan-3-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5-tetramethyl-2-(oxolan-3-yl)-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(tetrahydrofuran-3-yl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-(tetrahydrofuran-3-yl)-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
4,4,5,5-Tetramethyl-2-(tetrahydrofuran-3-yl)-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
4,4,5,5-Tetramethyl-2-(tetrahydrofuran-3-yl)-1,3,2-dioxaborolane
Reactant of Route 5
4,4,5,5-Tetramethyl-2-(tetrahydrofuran-3-yl)-1,3,2-dioxaborolane
Reactant of Route 6
4,4,5,5-Tetramethyl-2-(tetrahydrofuran-3-yl)-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.